molecular formula C17H15NO2S B3162650 2-(2-(p-tolylthio)ethyl)isoindoline-1,3-dione CAS No. 87943-20-2

2-(2-(p-tolylthio)ethyl)isoindoline-1,3-dione

Cat. No.: B3162650
CAS No.: 87943-20-2
M. Wt: 297.4 g/mol
InChI Key: PIZFWBBQVWOCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(p-Tolylthio)ethyl)isoindoline-1,3-dione is a phthalimide-based compound characterized by a sulfur-containing p-tolylthioethyl substituent. The core isoindoline-1,3-dione scaffold is known for its versatility in drug design, enabling interactions with enzymes such as acetylcholinesterase (AChE), lipoxygenases, and elastases, as well as applications in anticancer and antidiabetic research . The p-tolylthio group in the target compound may enhance lipophilicity, redox activity, or target-specific binding compared to analogs with piperazinyl, benzyl, or sulfonylurea substituents.

Properties

IUPAC Name

2-[2-(4-methylphenyl)sulfanylethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-12-6-8-13(9-7-12)21-11-10-18-16(19)14-4-2-3-5-15(14)17(18)20/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZFWBBQVWOCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571836
Record name 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87943-20-2
Record name 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-(2-(p-tolylthio)ethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted isoindoline-1,3-dione derivatives.

Mechanism of Action

The mechanism of action of 2-(2-(p-tolylthio)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the dopamine receptor D₂, suggesting a potential application as an antipsychotic agent . Additionally, the compound inhibits β-amyloid protein aggregation, indicating its potential capacity in the treatment of Alzheimer’s disease . The exact molecular targets and pathways involved in these effects are still under investigation, but the compound’s ability to interact with key receptors and enzymes is a critical aspect of its mechanism of action.

Comparison with Similar Compounds

Substituent-Driven Activity Trends

Anti-Alzheimer and AChE Inhibition

Piperazinyl derivatives (e.g., benzoylpiperazinyl, fluorobenzylpiperazinyl) exhibit strong AChE inhibition due to hydrogen bonding and π-π stacking with the enzyme’s catalytic site. The fluorobenzyl analog (IC₅₀ = 0.8 µM) outperformed the benzoylpiperazinyl derivative (IC₅₀ = 1.2 µM), suggesting electronegative substituents enhance binding . The p-tolylthio group in the target compound, with its sulfur atom and hydrophobic methyl group, may similarly improve membrane permeability and enzyme affinity.

Anticancer and Antimicrobial Activity

Thiazole and sulfonylurea-linked derivatives demonstrate marked cytotoxicity. The 4-methylthiazolyl derivative reduced MCF-7 cell viability by 60%, while sulfonylurea analogs in showed moderate glucose-lowering effects.

Antioxidant and Multi-Target Profiles

Hybrid compounds combining phthalimide with fluorobenzylpiperazinyl moieties () exhibit dual AChE inhibition and ROS scavenging. The p-tolylthio group’s thioether bond may confer similar antioxidant properties, as sulfur atoms can quench free radicals.

Biological Activity

The compound 2-(2-(p-tolylthio)ethyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a class of compounds known for their diverse biological activities, including analgesic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C13H13NO2SC_{13}H_{13}NO_2S. The presence of the p-tolylthio group is expected to influence its biological activity through modifications in electronic properties and steric effects.

Analgesic Activity

Research utilizing the PASS online software package indicated that isoindoline-1,3-diones exhibit analgesic properties with a probability ranging from 40% to 80% . In particular, derivatives similar to this compound have shown promising analgesic effects in vivo. For instance, a related compound demonstrated analgesic activity 1.6 times greater than that of the reference drug metamizole sodium .

Antimicrobial and Anticancer Properties

The isoindoline-1,3-dione derivatives have been reported to possess significant antimicrobial and anticancer activities. A study highlighted that halogenation of isoindole-1,3-dione moieties improved these activities . In vitro evaluations against various cancer cell lines (e.g., MCF-7 for breast cancer and HCT-116 for colon cancer) indicated that compounds with similar structures exhibited notable cytotoxicity and potential as therapeutic agents .

Case Study 1: Analgesic Evaluation

In a controlled study, the analgesic effects of several isoindoline derivatives were assessed in laboratory mice. The results demonstrated that compounds structurally related to this compound displayed significant pain relief comparable to established analgesics. This suggests that modifications in the side chains can enhance therapeutic efficacy.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer potential of isoindoline derivatives revealed that certain substitutions led to enhanced activity against various cancer cell lines. For example, one study found that derivatives with electron-donating groups had improved cytotoxic effects compared to those with electron-withdrawing groups . This underscores the importance of structural modifications in optimizing biological activity.

Data Table: Biological Activity Summary

Activity Type Compound Activity Reference
Analgesic2-(p-tolylthio)ethyl isoindolineHigher than metamizole sodium
AntimicrobialIsoindole derivativesSignificant against bacterial strains
AnticancerIsoindoline derivativesCytotoxic against MCF-7 and HCT-116

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(p-tolylthio)ethyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(2-(p-tolylthio)ethyl)isoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.